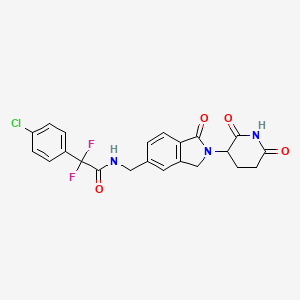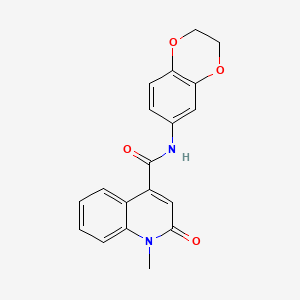
CeMMEC13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CeMMEC13 est un composé isoquinoléinone qui inhibe sélectivement le deuxième bromodomaine du facteur d'initiation de la transcription TAF1. Il a une concentration inhibitrice (IC50) de 2,1 micromolaire. Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à moduler les domaines de lecture épigénétique, qui sont cruciaux dans la régulation de l'expression des gènes .
Applications De Recherche Scientifique
CeMMEC13 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of bromodomains, which are involved in the regulation of gene expression.
Biology: this compound is used to investigate the role of epigenetic reader domains in cellular processes.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in cancer and inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
Target of Action
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, this compound can influence the transcriptional activity of numerous genes.
Mode of Action
This compound interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, this compound can alter the transcriptional activity of TAF1.
Biochemical Pathways
The primary pathway affected by this compound is the gene transcription pathway . TAF1, the target of this compound, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, this compound can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.
Pharmacokinetics
Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .
Result of Action
This compound has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that this compound, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .
Analyse Biochimique
Biochemical Properties
CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1
Metabolic Pathways
It is known to interact with TAF1
Transport and Distribution
It is known to interact with TAF1
Subcellular Localization
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CeMMEC13 implique plusieurs étapes, en commençant par la préparation du noyau isoquinoléinone. Ce noyau est ensuite fonctionnalisé pour introduire les substituants nécessaires. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 98% .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures rigoureuses de contrôle de la qualité pour assurer la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
CeMMEC13 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants organiques tels que le DMSO ou l'éthanol.
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés de this compound avec différents groupes fonctionnels attachés .
Applications de recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier l'inhibition des bromodomaines, qui sont impliqués dans la régulation de l'expression des gènes.
Biologie : this compound est utilisé pour étudier le rôle des domaines de lecture épigénétique dans les processus cellulaires.
Médecine : La recherche impliquant this compound se concentre sur ses applications thérapeutiques potentielles, en particulier dans le cancer et les maladies inflammatoires.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le deuxième bromodomaine du facteur d'initiation de la transcription TAF1. Cette inhibition perturbe la fonction des protéines qui reconnaissent et se lient à des marques épigénétiques spécifiques, affectant l'interprétation des signaux épigénétiques. Les cibles moléculaires comprennent TAF1, et les voies impliquées sont liées à la régulation de l'expression des gènes .
Comparaison Avec Des Composés Similaires
Composés similaires
BAY-299 : Un inhibiteur de la famille des membres BRPF2 et TAF1 des bromodomaines et des doigts PHD.
GNE-375 : Un inhibiteur sélectif et puissant de BRD9.
CeMMEC1 : Un inhibiteur de BRD4 avec une forte affinité pour TAF1
Unicité
CeMMEC13 est unique en raison de sa haute sélectivité pour le deuxième bromodomaine de TAF1, avec des effets minimes sur d'autres bromodomaines tels que BRD4, BRD9, CREBBP ou EP300. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de TAF1 dans l'expression des gènes et la régulation épigénétique .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
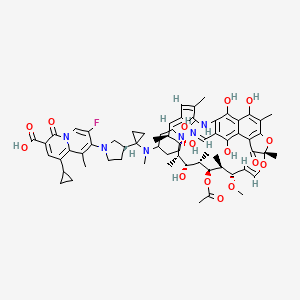
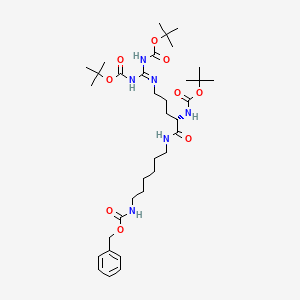
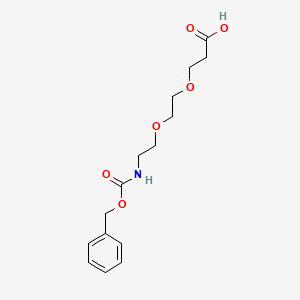
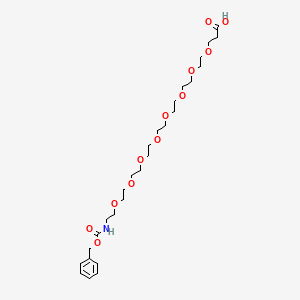
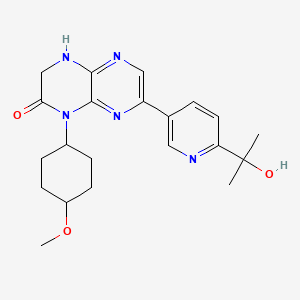
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
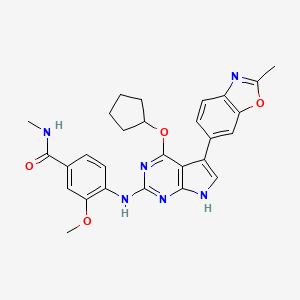
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
